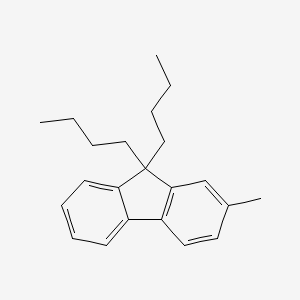![molecular formula C14H16O3P+ B14401858 (1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium CAS No. 88648-43-5](/img/structure/B14401858.png)
(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium is a complex organic compound that features a naphthalene ring, an ethoxy group, and a phosphonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium typically involves the reaction of 2-(naphthalen-2-yl)ethanol with a phosphonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to a phosphine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The phosphonium ion plays a crucial role in facilitating these interactions through electrostatic and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Naphthyl)ethanol: Shares the naphthalene ring and ethoxy group but lacks the phosphonium ion.
1-Naphthalen-2-yl-ethylamine: Contains a naphthalene ring and an ethylamine group, differing in functional groups.
Ethanone, 1-(2-naphthalenyl): Features a naphthalene ring with a ketone group instead of the ethoxy and phosphonium groups.
Uniqueness
(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium is unique due to the presence of the phosphonium ion, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
88648-43-5 |
|---|---|
Molecular Formula |
C14H16O3P+ |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
1-hydroxyethyl-(2-naphthalen-2-ylethoxy)-oxophosphanium |
InChI |
InChI=1S/C14H16O3P/c1-11(15)18(16)17-9-8-12-6-7-13-4-2-3-5-14(13)10-12/h2-7,10-11,15H,8-9H2,1H3/q+1 |
InChI Key |
ZFXVBJRLFMSXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)[P+](=O)OCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


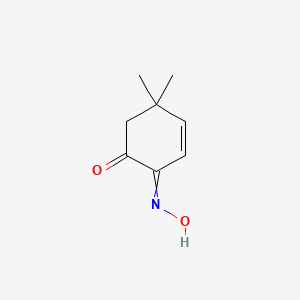
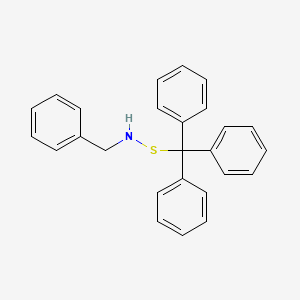
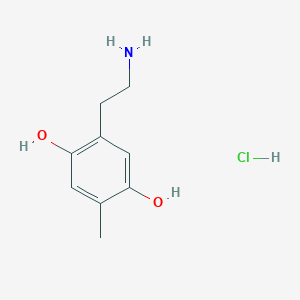
![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)

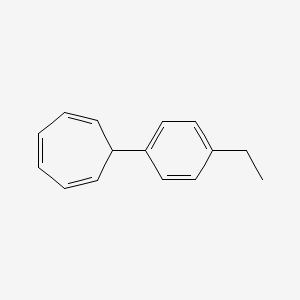

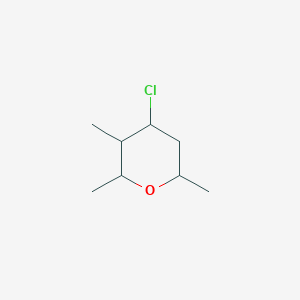

![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
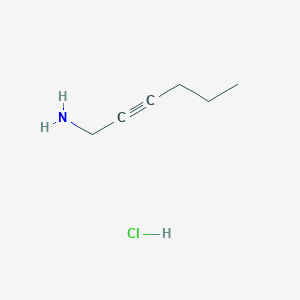
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
